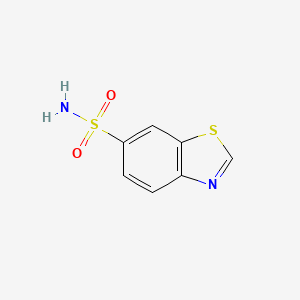

1,3-Benzothiazole-6-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-benzothiazole-6-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2S2/c8-13(10,11)5-1-2-6-7(3-5)12-4-9-6/h1-4H,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRRLILAOGRCMFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)N)SC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00663230 | |

| Record name | 1,3-Benzothiazole-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00663230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

656236-38-3 | |

| Record name | 1,3-Benzothiazole-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00663230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Advanced Mass Spectrometry Analysis of 1,3-Benzothiazole-6-sulfonamide Scaffolds

Executive Summary & Pharmacophore Context

1,3-Benzothiazole-6-sulfonamide represents a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for a wide class of Carbonic Anhydrase Inhibitors (CAIs) , anticonvulsants (e.g., Riluzole derivatives), and antitumor agents.

From an analytical perspective, this molecule presents a unique duality: the basicity of the thiazole nitrogen allows for robust positive ionization (ESI+), while the acidity of the sulfonamide moiety (

Experimental Methodology

To ensure reproducibility and data integrity, the following protocols are designed to minimize in-source fragmentation while maximizing sensitivity.

Sample Preparation & Solvents[1]

-

Stock Solution: Dissolve 1 mg of analyte in 1 mL DMSO (due to limited aqueous solubility of the benzothiazole core).[1]

-

Working Standard: Dilute to 100 ng/mL in 50:50 Methanol:Water (v/v) containing 0.1% Formic Acid (for ESI+) or 5 mM Ammonium Acetate (for ESI-).

-

Critical Control: Avoid using pure acetonitrile as the diluent for the final injection; sulfonamides can exhibit peak broadening due to solubility mismatch in high-organic injection slugs.[1]

LC-MS/MS Conditions

Column Selection: A C18 column with high carbon load is required to retain the polar sulfonamide moiety.[1] A Pentafluorophenyl (PFP) column is an excellent alternative if isomeric separation (e.g., separating the 6-sulfonamide from the 5-sulfonamide regioisomer) is required.[1]

Table 1: Optimized Gradient Elution Profile

| Parameter | Setting |

| Column | Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Column Temp | 40°C |

| Time (min) | % Mobile Phase B | Event |

| 0.00 | 5% | Initial equilibration |

| 1.00 | 5% | Isocratic hold (divert to waste) |

| 6.00 | 95% | Linear gradient elution |

| 8.00 | 95% | Column wash |

| 8.10 | 5% | Re-equilibration |

Mass Spectrometry: Ionization & Fragmentation Mechanisms[2][3][4][5]

Ionization Physics

-

Positive Mode (ESI+): The primary site of protonation is the N-3 nitrogen of the thiazole ring.[1] This forms the stable

precursor.[1] -

Negative Mode (ESI-): The sulfonamide protons are acidic (

).[1] Deprotonation occurs at the sulfonamide nitrogen, yielding

Fragmentation Pathways (MS/MS)

Understanding the dissociation pathways is critical for structural confirmation and differentiating metabolic products (e.g., N-acetylation vs. hydroxylation).[1]

Key Fragmentation Events (ESI+):

-

Loss of Ammonia (

17): Common in primary sulfonamides.[1] The -

Loss of Sulfur Dioxide (

64): A hallmark rearrangement of sulfonamides.[1][2] The -

Thiazole Ring Cleavage: High collision energies (CE > 35 eV) lead to the rupture of the benzothiazole core, typically ejecting

(

Visualization of Fragmentation Logic

The following diagram illustrates the mechanistic dissociation of the 2-amino-1,3-benzothiazole-6-sulfonamide precursor (

Figure 1: Proposed ESI+ fragmentation pathway for 2-amino-1,3-benzothiazole-6-sulfonamide. The loss of the sulfonamide group and subsequent thiazole ring opening are characteristic.[1]

Method Validation & Quantification Strategy

For quantitative bioanalysis, Multiple Reaction Monitoring (MRM) is the gold standard.[1] The following transitions are established based on the fragmentation logic described above.

MRM Transition Table

| Polarity | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Dwell Time (ms) | Mechanism |

| ESI (+) | 230.0 | 150.0 | 25 | 50 | Loss of |

| ESI (+) | 230.0 | 213.0 | 15 | 50 | Loss of |

| ESI (+) | 230.0 | 123.0 | 40 | 50 | Thiazole Ring Cleavage |

| ESI (-) | 228.0 | 164.0 | -30 | 50 | Loss of |

Note: The transition 230 -> 150 is preferred for quantification due to its high intensity and structural specificity (leaving the intact benzothiazole core).[1]

Common Artifacts & Troubleshooting

-

Dimerization: In ESI+, benzothiazoles often form

dimers ( -

In-Source Fragmentation: If the

213 peak appears in the MS1 scan (Q1), the fragmentor voltage is too high.[1] Lower it by 10-20V to preserve the precursor. -

Carryover: Sulfonamides are "sticky" on stainless steel.[1] Use a needle wash of 50:25:25 Isopropanol:Acetonitrile:Water + 0.1% Formic Acid.[1]

References

-

Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

-

MassBank. (2025).[1][3] Mass Spectrum of Benzothiazole-2-sulfonic acid (Related Scaffold). MassBank Record. Link[1]

-

Sun, M., et al. (2008).[1] Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. Journal of Mass Spectrometry. Link

-

Klagkou, K., et al. (2003).[1][4] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Link

-

NIST Chemistry WebBook. (2025).[1] 1,3-Benzothiazole Gas Phase Ion Energetics. NIST Standard Reference Data. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. massbank.eu [massbank.eu]

- 4. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: FT-IR Spectrum of 1,3-Benzothiazole-6-sulfonamide

This guide outlines the FT-IR spectral analysis of 1,3-Benzothiazole-6-sulfonamide , a critical scaffold in medicinal chemistry known for its carbonic anhydrase inhibitory (CAI) activity.

Introduction & Structural Context

1,3-Benzothiazole-6-sulfonamide represents a fused heterocyclic system comprising a benzene ring condensed with a thiazole ring, substituted at position 6 with a sulfonamide functional group (

-

Pharmacological Significance: This moiety is a privileged structure in drug discovery, serving as a zinc-binding group (ZBG) in the design of carbonic anhydrase inhibitors (CAIs) used for glaucoma, epilepsy, and potential anticancer therapies.

-

Analytical Focus: Infrared spectroscopy is the primary method for validating the integrity of the sulfonamide moiety and the benzothiazole core during synthesis. The spectrum is dominated by the intense vibrational modes of the sulfonyl group and the characteristic aromatic skeletal vibrations.

Experimental Protocol: Spectral Acquisition

To ensure high-fidelity data suitable for structural confirmation, the following protocol is recommended. This workflow minimizes artifacts such as water absorption or polymorphic shifts induced by pressure.

Sample Preparation

-

Preferred Method (KBr Pellet):

-

Ratio: 1:100 (1 mg sample to 100 mg spectroscopic grade KBr).

-

Grinding: Grind the mixture in an agate mortar until a fine, uniform powder is achieved. Rationale: Reduces scattering (Christiansen effect) and ensures sharp band resolution.

-

Compression: Press at 8-10 tons for 2 minutes under vacuum to remove trapped air/moisture.

-

-

Alternative (ATR - Attenuated Total Reflectance):

-

Crystal: Diamond or ZnSe.

-

Note: ATR spectra may show slight peak shifts (lower wavenumbers) and intensity variations compared to transmission modes due to the wavelength-dependent depth of penetration.

-

Instrument Parameters

-

Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High-Res for hyperfine splitting).

-

Scans: Minimum 32 scans (64 recommended to improve Signal-to-Noise ratio).

-

Range: 4000 – 400 cm⁻¹.

-

Apodization: Boxcar or Happ-Genzel.

Workflow Diagram

Caption: Standardized workflow for acquiring high-fidelity FT-IR spectra of solid organic heterocycles.

Spectral Analysis & Assignment

The spectrum of 1,3-Benzothiazole-6-sulfonamide is characterized by three distinct regions: the High-Frequency Region (N-H/C-H stretching), the Functional Group Region (Sulfonyl/Ring modes), and the Fingerprint Region.

High-Frequency Region (4000 – 2500 cm⁻¹)

This region confirms the presence of the primary sulfonamide amine and the aromatic skeleton.

-

Sulfonamide N-H Stretching (

):-

Asymmetric Stretch (

): A sharp, distinct band appearing at 3350 ± 20 cm⁻¹ . -

Symmetric Stretch (

): A slightly broader band at 3250 ± 20 cm⁻¹ . -

Diagnostic Note: The separation between these two bands (

cm⁻¹) is characteristic of a primary sulfonamide (

-

-

Aromatic C-H Stretching (

):-

Weak to medium intensity bands located just above 3000 cm⁻¹, typically 3100 – 3050 cm⁻¹ . This confirms the unsaturated nature of the benzothiazole rings.

-

Functional Group Region (1700 – 1000 cm⁻¹)

This is the most critical region for structural verification, containing the "fingerprint" of the sulfonyl group and the thiazole ring.

-

Benzothiazole Ring Vibrations:

- Stretching: The thiazole imine bond appears as a medium intensity band at 1640 – 1610 cm⁻¹ .

-

Aromatic

: Skeletal ring vibrations appear as a pair of bands at 1590 cm⁻¹ and 1470 cm⁻¹ .

-

Sulfonyl Group Stretching (

):-

Asymmetric Stretch (

): A very strong, intense band at 1370 – 1330 cm⁻¹ . This is often the strongest peak in the spectrum. -

Symmetric Stretch (

): A strong, sharp band at 1170 – 1150 cm⁻¹ . -

Mechanistic Insight: The high polarity of the

bond results in a large change in dipole moment during vibration, leading to high IR intensity.

-

Low-Frequency Region (1000 – 400 cm⁻¹)

-

C-S Stretching (

): The thioether linkage in the thiazole ring typically shows a weak-to-medium band at 690 – 660 cm⁻¹ . -

C-H Out-of-Plane Bending (

): Strong bands indicative of the substitution pattern on the benzene ring, typically found at 850 – 800 cm⁻¹ (isolated hydrogens) and 750 cm⁻¹ .

Summary of Diagnostic Bands

The following table summarizes the key wavenumbers required for quality control (QC) and structural identification.

| Functional Group | Vibration Mode | Wavenumber ( | Intensity | Diagnostic Value |

| Sulfonamide | Medium | Primary Amine Confirmation | ||

| Sulfonamide | Medium | Primary Amine Confirmation | ||

| Aromatic Ring | Weak | Unsaturation | ||

| Thiazole Ring | Medium | Thiazole Core Integrity | ||

| Aromatic Ring | Medium | Benzene Ring | ||

| Sulfonyl | Very Strong | Key Identifier | ||

| Sulfonyl | Strong | Key Identifier | ||

| Thiazole Ring | Weak/Med | Thioether Linkage |

Structural Logic & Interpretation

The following diagram illustrates the relationship between the chemical structure and the resulting spectral features.

Caption: Mapping chemical functional groups to their specific vibrational spectral signatures.

Common Artifacts & Troubleshooting

-

Broadening at 3400 cm⁻¹: Indicates hygroscopic water absorption. Dry the KBr powder at 110°C before use.

-

Split Peaks in Fingerprint Region: May indicate polymorphism. Sulfonamides are known to exist in multiple crystal forms. Recrystallization from a standard solvent (e.g., Ethanol) is recommended to ensure polymorphic purity before analysis.

-

Shifted

Bands: If the sulfonamide nitrogen is deprotonated (e.g., in a metal complex or salt form), the

References

-

Ibrahim, D. A., et al. (2015).[3][4] "Design and Synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII." Bioorganic & Medicinal Chemistry.

-

Uno, T., et al. (1966).[5] "Infrared spectra of sulfonamide derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives." Chemical and Pharmaceutical Bulletin.

- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. Wiley. (Standard Reference for Band Assignments).

-

Supuran, C. T. (2008).[2] "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery.

Sources

X-ray crystallography of 1,3-Benzothiazole-6-sulfonamide derivatives

An In-Depth Technical Guide to the X-ray Crystallography of 1,3-Benzothiazole-6-sulfonamide Derivatives

Foreword: The Structural Imperative in Modern Drug Discovery

The 1,3-benzothiazole-6-sulfonamide scaffold is a cornerstone in medicinal chemistry, renowned for its role in the development of potent enzyme inhibitors, particularly targeting carbonic anhydrases (CAs).[1][2][3] These enzymes are implicated in a range of pathologies, including glaucoma, epilepsy, and tumorigenesis, making derivatives of this scaffold high-value targets for drug development.[4][5] The journey from a promising chemical scaffold to a clinically effective drug is paved with the intricate details of its three-dimensional structure and intermolecular interactions. X-ray crystallography remains the definitive method for elucidating this atomic-level information, providing an unparalleled glimpse into the molecule's conformation, packing, and its precise interactions with biological targets.[6][7][8]

This guide, intended for researchers, medicinal chemists, and structural biologists, provides a comprehensive walkthrough of the X-ray crystallography workflow as applied to 1,3-benzothiazole-6-sulfonamide derivatives. Moving beyond a simple recitation of protocols, it delves into the causality behind experimental choices—from rational synthesis and the nuanced art of crystallization to the computational rigor of structure solution and refinement. Our focus is on building a self-validating system of inquiry, where each step is grounded in authoritative science to yield a trustworthy and insightful final structure.

Synthesis and Purification: The Foundation of Quality Crystals

A high-quality crystal begins with a high-purity compound. The synthesis of 1,3-benzothiazole-6-sulfonamide derivatives is a well-established yet flexible process, allowing for systematic structural modifications to probe structure-activity relationships (SAR).[9][10]

Core Synthesis Strategy

A common and effective route begins with the commercially available sulfanilamide. The synthesis of the core 2-aminobenzo[d]thiazole-6-sulfonamide is often achieved through reaction with ammonium thiocyanate.[1][11] This core molecule then serves as a versatile platform for further functionalization, typically at the 2-amino position.

Rationale: This synthetic approach is advantageous due to the accessibility of starting materials and the robustness of the reactions. It allows for the late-stage introduction of diverse chemical moieties, enabling the creation of a library of derivatives for SAR studies.[12][13] For instance, acylation with various chloroacetyl chlorides followed by reaction with nucleophiles can introduce a wide range of functional groups.[11]

Protocol: Synthesis of a Representative Derivative

This protocol outlines the synthesis of a generic N-substituted 2-amino-1,3-benzothiazole-6-sulfonamide derivative.

-

Step 1: Synthesis of the Core. React sulfanilamide with ammonium thiocyanate in a suitable solvent (e.g., acetic acid) under reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Step 2: Acylation. The resulting 2-aminobenzo[d]thiazole-6-sulfonamide is then acylated at the 2-amino position using a substituted benzoyl chloride in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.

-

Step 3: Purification. The crude product is purified using column chromatography on silica gel. The choice of eluent system (e.g., hexane/ethyl acetate mixtures) is critical and must be optimized via TLC to ensure the separation of the desired product from unreacted starting materials and byproducts.

-

Step 4: Characterization. The final purified product's identity and purity (>98%) are confirmed using spectroscopic methods such as NMR (¹H, ¹³C), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) before proceeding to crystallization trials.

The Crystallization Challenge: From Solute to Single Crystal

Crystallization is the most critical and often unpredictable stage of the workflow. For sulfonamides, this is further complicated by the common phenomenon of polymorphism, where a single compound can adopt multiple crystalline forms with different physical properties.[14] Controlling this is paramount.

The Causality of Solvent Selection

The choice of solvent is the most influential factor in crystallization. It dictates solubility, supersaturation kinetics, and can even direct the formation of specific polymorphs by participating in intermolecular interactions. The sulfonamide group (-SO₂NH₂) is a potent hydrogen bond donor and acceptor, and its interactions with the solvent are key.[15][16]

-

Protic Solvents (e.g., alcohols, water): Can compete for the hydrogen bonding sites of the sulfonamide, potentially hindering the formation of the strong N-H···O=S hydrogen bonds that are often crucial for crystal packing.[17]

-

Aprotic Polar Solvents (e.g., acetone, acetonitrile, DMF): Can act as hydrogen bond acceptors, influencing the crystal packing in a different manner.

-

Apolar Solvents (e.g., hexane, toluene): Often used as "anti-solvents" to slowly reduce the solubility of the compound dissolved in a more polar solvent, thereby gently inducing crystallization.[14]

Common Crystallization Methodologies

Protocol: Slow Evaporation

-

Dissolve the purified compound in a minimum amount of a suitable solvent or solvent mixture (e.g., ethanol/chloroform) in a small vial.

-

Cover the vial with a cap that has been pierced with a needle or with parafilm containing a few pinholes.

-

Place the vial in a vibration-free environment at a constant temperature.

-

Allow the solvent to evaporate slowly over several days to weeks. Rationale: This is the simplest method. The slow removal of solvent gradually increases the concentration, leading to a supersaturated state from which crystals can nucleate and grow. It is effective for moderately soluble, stable compounds.

Protocol: Vapor Diffusion (Hanging Drop)

-

Dissolve the compound in a "good" solvent to create a concentrated solution (the "drop").

-

Place 1-2 µL of this drop on a siliconized glass coverslip.

-

Invert the coverslip over a reservoir well containing a larger volume of an "anti-solvent" in which the compound is poorly soluble but which is miscible with the good solvent.

-

Seal the well to create a closed system. Rationale: The vapor from the anti-solvent in the reservoir slowly diffuses into the drop, reducing the solubility of the compound and inducing crystallization. This method allows for finer control over the rate of supersaturation compared to slow evaporation.

Protocol: Solvent/Anti-solvent System

-

Dissolve the sulfonamide derivative in a "good" solvent where its solubility is high.

-

Slowly add a miscible "anti-solvent" in which the compound has low solubility until the solution becomes slightly turbid.[14]

-

Add a drop or two of the "good" solvent to redissolve the precipitate and clarify the solution.

-

Seal the container and leave it undisturbed. Crystals should form as the system equilibrates. Rationale: This technique provides precise control over reaching the point of supersaturation, often yielding high-quality crystals.[14][18]

X-ray Diffraction and Data Collection

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is subjected to a focused beam of X-rays. The crystal lattice diffracts the X-rays in a unique pattern of spots, which contains the information about the atomic arrangement.[7]

Protocol: Data Collection

-

Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a cryo-loop. To prevent radiation damage during data collection, the crystal is typically flash-cooled in a stream of liquid nitrogen (~100 K).

-

Screening: The mounted crystal is exposed to a few X-ray shots to assess its diffraction quality. This initial step determines the unit cell parameters and space group, providing crucial feedback on whether the crystal is a single entity and worthy of a full data collection.

-

Strategy Calculation: Based on the screening results, software calculates an optimal strategy to collect a complete and redundant dataset. This involves defining the crystal's orientation, the rotation range, and the exposure time per frame.

-

Data Collection: The crystal is rotated in the X-ray beam while a series of diffraction images are recorded by a detector. A complete dataset may consist of hundreds or thousands of individual images.

Structure Solution and Refinement

This stage is entirely computational and transforms the raw diffraction spot intensities into a refined 3D atomic model.[6]

-

Integration and Scaling: Software processes the raw images to measure the intensity of each diffraction spot ("integration") and then scales the data from all images to create a single, consistent reflection file ("scaling and merging").

-

Structure Solution: The "phase problem" is the central challenge in crystallography. Since detectors only measure intensities (amplitudes) and not the phase of the X-ray waves, this crucial information is lost. For small molecules like benzothiazole derivatives, "direct methods" are typically used. These are computational algorithms that can calculate initial phase estimates directly from the intensity data, producing a preliminary electron density map.

-

Model Building and Refinement: An initial atomic model is built into the electron density map. This model is then refined using a least-squares minimization process, which iteratively adjusts atomic positions, displacement parameters (describing thermal motion), and occupancies to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data. This agreement is monitored by a statistical value called the R-factor; a lower R-factor indicates a better fit.

Structural Analysis: From Data to Insight

The final refined structure is the ultimate prize, offering a wealth of chemical and biological information.

Molecular Conformation and Geometry

The crystal structure provides precise bond lengths, bond angles, and torsion angles. For 1,3-benzothiazole-6-sulfonamide derivatives, key points of analysis include:

-

The planarity of the benzothiazole ring system.[19]

-

The orientation of the sulfonamide group relative to the aromatic ring.

-

The conformation of any flexible side chains, which can be critical for receptor binding.[17]

Intermolecular Interactions and Crystal Packing

A detailed analysis of the crystal packing reveals the non-covalent interactions that stabilize the solid state. For sulfonamides, this is dominated by hydrogen bonding.[15]

-

N-H···O=S Hydrogen Bonds: These are a hallmark of sulfonamide crystal structures, often forming robust dimers or extended chains that dictate the overall packing architecture.[16][17]

-

π-π Stacking: The aromatic benzothiazole rings can interact with each other through π-π stacking, further stabilizing the crystal lattice.

-

Other Weak Interactions: C-H···O and C-H···π interactions also contribute to the overall stability of the crystal structure.

Understanding these interactions is not just academic; it provides crucial insights into the molecule's physical properties and can inform the design of co-crystals or new derivatives with improved solubility or stability.[14]

Quantitative Data Summary

The results of a crystallographic study are summarized in a standardized table. The following is a representative example based on published data for similar sulfonamide structures.[17][18]

| Parameter | Example Value |

| Chemical Formula | C₁₅H₁₂N₂O₃S₂ |

| Formula Weight | 348.40 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a, b, c (Å) | 8.5, 12.1, 15.3 |

| α, β, γ (°) | 90, 98.5, 90 |

| Volume (ų) | 1560.2 |

| Z (Molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.48 |

| Reflections Collected | 10500 |

| Unique Reflections | 3100 |

| R_int | 0.045 |

| Final R₁ [I > 2σ(I)] | 0.052 |

| wR₂ (all data) | 0.135 |

| Goodness-of-Fit (S) | 1.05 |

Rationale for Key Parameters:

-

Space Group: Describes the symmetry of the crystal lattice.

-

Z: Indicates the number of molecules in the crystallographic unit cell.

-

R_int: A measure of the agreement between symmetry-equivalent reflections, indicating data quality.

-

R₁ and wR₂: The final residual factors that quantify the agreement between the observed and calculated structure factors. Lower values signify a better model.

-

Goodness-of-Fit (S): Should be close to 1.0 for a well-refined structure.

Conclusion

X-ray crystallography provides an indispensable tool for the structural elucidation of 1,3-benzothiazole-6-sulfonamide derivatives. Each step, from rational synthesis through meticulous crystallization to computational refinement, contributes to a final atomic model that is rich with information. This structural data is not an end in itself but a critical starting point for understanding structure-activity relationships, guiding the design of more potent and selective drug candidates, and providing a foundational understanding of the physicochemical properties that govern the behavior of these vital medicinal compounds.

References

-

Title: Crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one Source: National Institutes of Health (NIH) URL: [Link]

-

Title: X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives Source: MDPI URL: [Link]

-

Title: X-ray Single-Crystal Analysis, Pharmaco-Toxicological Profile and Enoyl-ACP Reductase-Inhibiting Activity of Leading Sulfonyl Hydrazone Derivatives Source: MDPI URL: [Link]

-

Title: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks Source: ACS Publications URL: [Link]

-

Title: Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis Source: MDPI URL: [Link]

-

Title: Structural activity relationship and importance of Benzothiazole derivatives, in the medicinal chemistry- An comprehensive review Source: ResearchGate URL: [Link]

-

Title: Design, synthesis, characterization and biological evaluation of Benzothiazole-6-carboxylate derivatives Source: ResearchGate URL: [Link]

-

Title: Design and Synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII Source: ResearchGate URL: [Link]

-

Title: Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII Source: PubMed URL: [Link]

-

Title: Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors Source: PMC - NIH URL: [Link]

-

Title: Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review Source: Bentham Science URL: [Link]

-

Title: Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode Source: PubMed URL: [Link]

-

Title: Small Molecule Structure Solution and Refinement Source: HKL Research, Inc. URL: [Link]

-

Title: The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review Source: Advanced Journal of Chemistry URL: [Link]

-

Title: A beginner's guide to X-ray data processing Source: The Biochemist - Portland Press URL: [Link]

-

Title: Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives Source: PMC - NIH URL: [Link]

-

Title: Biological Screening and Structure Activity relationship of Benzothiazole Source: Research Journal of Pharmacy and Technology URL: [Link]

-

Title: X-ray crystallography Source: Wikipedia URL: [Link]

-

Title: Chapter 108 - 1.7 Refinement of X-ray Crystal Structures Source: Stanford University URL: [Link]

-

Title: Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks Source: ResearchGate URL: [Link]

-

Title: a class of carbonic anhydrase II and VII-selective inhibitors Source: PMC - NIH URL: [Link]

-

Title: Sulfonamide derivatives with benzothiazole scaffold: Synthesis and carbonic anhydrase I-II inhibition properties Source: PubMed URL: [Link]

-

Title: X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery Source: PMC - NIH URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulfonamide derivatives with benzothiazole scaffold: Synthesis and carbonic anhydrase I-II inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. portlandpress.com [portlandpress.com]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benthamscience.com [benthamscience.com]

- 10. rjptonline.org [rjptonline.org]

- 11. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis | MDPI [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives | MDPI [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. Crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]

Structure-activity relationship (SAR) of 1,3-Benzothiazole-6-sulfonamide analogues

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads Focus: Structure-Activity Relationship (SAR), Synthetic Pathways, and Isoform Selectivity Mechanisms

Executive Summary: The Scaffold Advantage

The 1,3-benzothiazole-6-sulfonamide scaffold represents a privileged pharmacophore in the design of Carbonic Anhydrase Inhibitors (CAIs). Unlike the classical benzene sulfonamides (e.g., sulfanilamide), the benzothiazole fused ring system provides a distinct steric and electronic profile that enhances interactions within the enzyme's active site cleft.[1]

This guide dissects the molecular architecture of these analogues, moving beyond basic potency to the critical challenge of isoform selectivity .[1] With 12 catalytically active human Carbonic Anhydrase (hCA) isoforms, the ability to distinguish between the ubiquitous cytosolic hCA II (off-target for systemic side effects) and the tumor-associated transmembrane hCA IX/XII or the CNS-relevant hCA VII is the primary driver of current research.[1]

Chemical Synthesis & The "Tail Approach"

The generation of diversity in this class of compounds predominantly relies on the "Tail Approach."[1] This strategy maintains the zinc-binding sulfonamide group at position 6 while elongating the molecule at position 2 to interact with the variable hydrophilic/hydrophobic regions at the active site entrance.[1]

Core Synthetic Pathway[1]

The synthesis typically begins with the formation of the 2-aminobenzothiazole-6-sulfonamide core, followed by derivatization.[1]

Key Synthetic Protocol (General):

-

Cyclization: Reaction of sulfanilamide with ammonium thiocyanate and bromine (or KSCN/Br2) to form the 2-amino-benzothiazole ring.[1]

-

Acylation/Alkylation: Modification of the exocyclic amine at position 2 using acyl chlorides, anhydrides, or isocyanates to introduce "tails."[1]

Figure 1: General synthetic workflow for accessing 2-substituted-1,3-benzothiazole-6-sulfonamide libraries.

Detailed SAR Analysis

The biological activity of these analogues is governed by three distinct structural domains: the Zinc-Binding Group (ZBG), the Scaffold Core, and the Selectivity Tail.[1]

Position 6: The Zinc Anchor (ZBG)[1]

-

Requirement: The primary sulfonamide moiety (

) is non-negotiable for classical CA inhibition.[1] -

Mechanism: The sulfonamide nitrogen deprotonates (acting as a sulfonamidate anion) and coordinates to the Zn(II) ion in the active site.[1]

-

SAR Insight: Substitution on the sulfonamide nitrogen (

) generally abolishes activity because it prevents the formation of the critical N-Zn coordinate bond and disrupts the hydrogen bond network with Thr199.[1]

Position 2: The Selectivity Gate

This is the most versatile position for SAR optimization.[1] The active site of hCA is a conical cleft; the Zn(II) lies at the bottom, while the entrance varies significantly between isoforms.[1]

-

Amino Group (

): The unsubstituted parent compound is a potent pan-inhibitor (nanomolar affinity for hCA I, II, IX). It lacks selectivity due to its small size, which fits all isoforms.[1] -

Acylamino / Amide Linkers (

):-

Effect: Extending the chain allows the "tail" to reach the selective pockets at the enzyme rim.[1]

-

Lipophilicity: Introduction of bulky lipophilic groups (e.g., fluorinated phenyls) often enhances affinity for hCA IX (tumor-associated) over hCA II, as hCA IX has a more hydrophobic pocket near the entrance.

-

-

Ureido / Thioureido Linkers (

): -

Guanidine Moieties:

Positions 4, 5, & 7: Electronic Tuning

-

Position 7: Introduction of electron-withdrawing groups (EWGs) like Fluorine or Chlorine can lower the pKa of the sulfonamide group at position 6.[1]

-

Causality: A lower pKa facilitates the deprotonation of the sulfonamide, potentially strengthening the Zn-interaction at physiological pH.[1]

-

Cytotoxicity: Halogenation at C7 has also been correlated with increased direct cytotoxicity in cancer cell lines, independent of CA inhibition (likely involving off-target kinase modulation).

-

Comparative SAR Data Summary

| Structural Modification (Pos 2) | Target Isoform Preference | Ki Range (nM) | Mechanistic Rationale |

| -NH2 (Unsubstituted) | Non-selective (I, II, IX, XII) | 0.5 - 10 | Fits deep into all active sites; no steric clashes. |

| -NH-CO-Ph (Benzamide) | hCA I / II (Cytosolic) | 10 - 100 | Moderate bulk; good H-bonding with Thr200 region. |

| -NH-Imidazoline | hCA VII (CNS) | 400 - 800 | Specific electrostatic interaction with hCA VII surface residues.[1] |

| -NH-CO-(CH2)n-O-Ph | hCA IX / XII (Tumor) | < 10 | Long flexible tail reaches the hydrophobic rim unique to transmembrane isoforms.[1] |

| -N(CH3)2 | Reduced Potency | > 1000 | Steric clash prevents optimal orientation of the scaffold.[1] |

Mechanistic Pharmacology

The efficacy of 1,3-benzothiazole-6-sulfonamides relies on a "Dual-Anchor" binding mode.[1]

-

Primary Anchor: The sulfonamide coordinates the Zinc ion in a tetrahedral geometry, displacing the catalytic water molecule/hydroxide ion.[1]

-

Secondary Anchor: The organic scaffold (benzothiazole ring) engages in Van der Waals interactions with the hydrophobic wall of the cleft (Val121, Leu198, Trp209).[1]

-

Tertiary Stabilization: The substituent at Position 2 interacts with the "selective pocket" at the active site rim.[1]

Figure 2: Pharmacophore mapping of the inhibitor within the CA active site.[1]

Experimental Protocol: Synthesis of 2-Acetamido-1,3-benzothiazole-6-sulfonamide

Objective: To synthesize a standard reference analogue for assay validation.

Reagents:

-

2-Amino-1,3-benzothiazole-6-sulfonamide (1.0 eq)

-

Acetic Anhydride (1.5 eq)

-

Pyridine (Solvent/Base)

-

Ice-cold water

Procedure:

-

Dissolution: Dissolve 2.3 g (10 mmol) of 2-amino-1,3-benzothiazole-6-sulfonamide in 10 mL of anhydrous pyridine. Ensure the reaction vessel is dry.

-

Addition: Add 1.5 mL (approx. 15 mmol) of acetic anhydride dropwise over 10 minutes at 0°C (ice bath) to prevent exotherms.

-

Reflux: Allow the mixture to warm to room temperature, then heat to reflux (approx. 115°C) for 2 hours. Monitor via TLC (Mobile phase: CHCl3/MeOH 9:1).

-

Quenching: Pour the reaction mixture into 100 mL of crushed ice/water with vigorous stirring. The product should precipitate as a white/off-white solid.[1]

-

Isolation: Filter the precipitate under vacuum. Wash with cold water (3 x 20 mL) to remove residual pyridine.[1]

-

Purification: Recrystallize from Ethanol/Water (8:2).

-

Validation: Confirm structure via 1H-NMR (DMSO-d6). Look for the singlet methyl peak of the acetyl group (~2.1 ppm) and the disappearance of the broad NH2 signal of the starting material.[1]

References

-

Ibrahim, D. A., et al. (2015).[1] Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII.[2] Bioorganic & Medicinal Chemistry. Link

-

Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery.[1] Link

-

Nocentini, A., et al. (2018).[1] Carbonic Anhydrase Inhibitors: The X-ray Crystal Structure of Ethoxzolamide Complexed to Human Isoform II Reveals the Importance of Thr200 and Gln92 for Obtaining Tight-Binding Inhibitors.[1][3] Bioorganic & Medicinal Chemistry Letters. Link

-

Eldehna, W. M., et al. (2023).[1] A class of carbonic anhydrase II and VII-selective inhibitors: Synthesis and biological evaluation of novel cyclic guanidine incorporated benzothiazole-6-sulphonamides. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

-

Prabhu, P. P., et al. (2024).[1] Benzothiazole derivatives as anticancer agents.[1][3][4][5][6][7][8] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijprajournal.com [ijprajournal.com]

- 8. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]

Chemical Reactivity of the Sulfonamide Group in Benzothiazoles

This guide details the chemical reactivity, synthesis, and medicinal utility of the sulfonamide group within the benzothiazole scaffold. It is designed for researchers in medicinal chemistry and organic synthesis.

Executive Summary: The Scaffold at the Intersection

The fusion of the benzothiazole ring with a sulfonamide moiety creates a pharmacophore of exceptional versatility. While the sulfonamide group (

Key Technical Distinction:

-

Position 2 (C2): Sulfonamides at C2 are attached to an electron-deficient carbon (similar to the 2-position of pyridine).[1][2] The C2-S bond is labile toward nucleophilic attack, making the sulfonamide group itself a potential leaving group under specific conditions.

-

Position 6 (C6): Sulfonamides at C6 behave as classical aromatic sulfonamides, where reactivity is dominated by the acidity of the N-H protons and electrophilic substitution on the ring.

Electronic Structure & Reactivity Profile

Acidity and Modulation

The benzothiazole ring is electron-withdrawing.[2] When a sulfonamide is attached at C2, the inductive effect of the adjacent thiazole nitrogen (

-

Benzothiazole-2-sulfonamide

: Typically 7.0 – 8.5 .[1][2] -

Physiological Consequence: At physiological pH (7.4), a significant fraction exists as the mono-anion (

).[1][2] This anionic species is the active nucleophile for alkylation reactions and the active ligand for metal coordination (e.g.,

Nucleophilic Displacement (The C2 Vulnerability)

Unlike benzene sulfonamides, benzothiazole-2-sulfonamides possess a "labile" C-S bond.[1][2] The C2 position is susceptible to

-

Reaction: Treatment with strong nucleophiles (e.g., hydroxide, alkoxides, or excess hydroxylamine) can displace the entire sulfonamide group (

) or the sulfonyl group, yielding 2-hydroxy or 2-alkoxy benzothiazoles.[1][2] -

Mechanism: Addition-Elimination at the C=N bond.[2]

Metal Coordination Modes

The deprotonated sulfonamide acts as a monodentate or bidentate ligand. In benzothiazoles, the endocyclic nitrogen (N3) provides a secondary coordination site, enabling chelation.

Coordination Motifs:

-

Monodentate: Through Sulfonamide N (common in CA active sites).[1][2]

-

Bidentate (Chelation): Through Sulfonamide N and Thiazole N (N3).[1][2]

Synthetic Transformations

Synthesis of Benzothiazole-2-Sulfonamides (The Oxidative Route)

The most robust method for generating the C2-sulfonamide is the oxidative chlorination of 2-mercaptobenzothiazole (2-MBT), followed by amination.[2] This avoids the harsh conditions of direct chlorosulfonation which often fail or give mixtures due to the deactivated ring.

Reaction Logic:

-

Substrate: 2-Mercaptobenzothiazole (readily available).[1][2][3]

-

Oxidant:

(gas) or -

Intermediate: Benzothiazole-2-sulfonyl chloride (unstable, moisture sensitive).[1][2]

-

Amination: Reaction with

or primary amines.[1][2]

N-Functionalization

The acidic sulfonamide nitrogen can be alkylated or acylated.[2]

-

Alkylation: Requires mild bases (

, acetone) to avoid C2 displacement.[1][2] -

Acylation: Reaction with acyl chlorides yields

-acylsulfonamides (

Visualization: Synthesis & Mechanism

Diagram 1: Synthesis of Ethoxzolamide Analogues

This pathway illustrates the conversion of a 2-mercapto precursor to the active sulfonamide drug scaffold.

Caption: Oxidative conversion of thiol to sulfonamide. Temperature control is critical in Step 1 to prevent over-oxidation or hydrolysis.

Diagram 2: Carbonic Anhydrase Inhibition Mechanism

The interaction between the sulfonamide and the Zinc active site.[4]

Caption: The deprotonated sulfonamide nitrogen coordinates to Zn(II), displacing the catalytic water molecule and inhibiting the enzyme.[1][2]

Experimental Protocol: Synthesis of 6-Ethoxybenzothiazole-2-sulfonamide

Objective: Synthesis of Ethoxzolamide (a potent CA inhibitor) from 6-ethoxy-2-mercaptobenzothiazole.[1][2]

Reagents:

-

Sodium Hypochlorite (NaOCl) solution (commercial bleach, ~5-6%) or Chlorine gas[1][2]

-

Ammonium Hydroxide (25%

)[1][2]

Step-by-Step Procedure:

-

Sulfonyl Chloride Formation (In Situ):

-

Suspend 10 mmol of 6-ethoxy-2-mercaptobenzothiazole in 20 mL of 33% aqueous acetic acid.

-

Cool the suspension to 0–5 °C in an ice bath. Critical: Higher temperatures promote hydrolysis to the sulfonic acid.

-

Add NaOCl solution dropwise with vigorous stirring (or bubble

gas) until the starting material is consumed and a solid precipitate (the sulfonyl chloride) forms.[1] -

Filter the solid rapidly and wash with ice-cold water.[2] Do not dry. Use immediately in the next step.

-

-

Amination:

-

Isolation & Purification:

-

Validation:

Medicinal Chemistry Applications

Carbonic Anhydrase Inhibitors (CAIs)

Benzothiazole sulfonamides are "classical" CAIs.[1][2]

-

Selectivity: The bulky, lipophilic benzothiazole ring fits well into the hydrophobic half of the CA active site.

-

Isoform Specificity: Substituents at the 6-position (e.g.,

,

Data Summary: Structure-Activity Relationship (SAR)

| Substituent (R) | Position | Effect on Activity (hCA II) | Physicochemical Impact |

| -H | 6 | Moderate ( | Baseline lipophilicity |

| -OEt (Ethoxzolamide) | 6 | Potent ( | Increased lipophilicity; better membrane penetration |

| -NO2 | 6 | Weak | Electron-withdrawing; reduces ring electron density too much |

| -NH2 | 2 (Sulfanilamide) | Moderate | Classic sulfa-drug motif; less potent than fused rings |

References

-

Supuran, C. T. (2008).[1][2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

-

Ibrahim, D. A., et al. (2015).[1][2][4] Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII. Bioorganic & Medicinal Chemistry. Link[1][2]

-

Kumbhare, R. M., et al. (2012).[1][2] Synthesis and biological evaluation of novel [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles bearing Schiff base moieties. European Journal of Medicinal Chemistry. Link[1][2]

-

PubChem Compound Summary . Ethoxzolamide (CID 3293).[1][2] National Center for Biotechnology Information.[1][2] Link

-

Wang, F., et al. (2011).[1][2][5] Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction. Organic Letters. Link[1][2]

Sources

- 1. 2-Benzothiazolesulfonamide | C7H6N2O2S2 | CID 67944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide [organic-chemistry.org]

Stability of 1,3-Benzothiazole-6-sulfonamide: A Comprehensive Analysis of pH-Dependent Degradation Pathways

An In-depth Technical Guide

Introduction

The 1,3-benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological activities, including antimicrobial, antitumor, and anticonvulsant properties.[1][2] When this heterocyclic system is functionalized with a sulfonamide group, as in 1,3-Benzothiazole-6-sulfonamide, it combines two pharmacologically significant moieties, opening avenues for novel therapeutic agents, particularly as inhibitors of enzymes like carbonic anhydrase.[3][4][5]

However, the journey from a promising lead compound to a viable drug product is contingent upon its physicochemical stability. For ionizable molecules such as 1,3-Benzothiazole-6-sulfonamide, pH is arguably the most critical environmental factor influencing chemical stability. The pH of a solution dictates the molecule's ionization state, which in turn governs its susceptibility to various degradation reactions, most notably hydrolysis.[6][7] Understanding the degradation kinetics and pathways under different pH conditions is not merely an academic exercise; it is a regulatory prerequisite mandated by international bodies like the International Council for Harmonisation (ICH) to ensure the safety, efficacy, and shelf-life of a pharmaceutical product.[8][9][10][11]

This technical guide provides a comprehensive framework for investigating the stability of 1,3-Benzothiazole-6-sulfonamide across a physiologically and pharmaceutically relevant pH range. We will delve into the causality behind experimental design, present detailed, field-proven protocols, and interpret the resulting data to build a coherent stability profile, thereby empowering researchers and drug development professionals to make informed decisions in formulation and development.

The Underlying Chemistry: Why pH Governs Sulfonamide Stability

The stability of 1,3-Benzothiazole-6-sulfonamide is intrinsically linked to its molecular structure, which features two key sites susceptible to pH-mediated degradation: the sulfonamide linkage (-SO₂-NH-) and the benzothiazole ring system.

-

Hydrolysis of the Sulfonamide Group: This is often the primary degradation pathway for sulfonamide-containing drugs. The reaction involves the cleavage of the sulfur-nitrogen bond. The rate and mechanism of this hydrolysis are highly dependent on the pH of the medium due to acid-base catalysis.

-

Acid Catalysis: Under acidic conditions, the nitrogen atom of the sulfonamide can become protonated. This makes the sulfur atom more electrophilic and thus more susceptible to nucleophilic attack by water, accelerating the cleavage of the S-N bond.

-

Base Catalysis: In alkaline environments, the sulfonamide proton can be abstracted, forming an anion. While this might intuitively seem to stabilize the bond, pH can influence other reaction pathways or attack by hydroxide ions. Studies on various sulfonamides show that degradation can be significant in alkaline conditions.[12][13] Some sulfonamides are reported to be hydrolytically stable at pH 9.0, while others show degradation.[6]

-

-

Integrity of the Benzothiazole Ring: The benzothiazole ring itself can be liable to cleavage under harsh conditions, although it is generally more robust than the sulfonamide linkage. Extreme pH values can promote hydrolytic cleavage of the thiazole ring, leading to a different set of degradation products.

The overall stability profile is therefore a composite of these potential reactions, with the predominant degradation pathway shifting as a function of pH. A systematic study is essential to delineate these behaviors.

Designing a Robust pH Stability Study: A Self-Validating Workflow

The objective of this study is to determine the intrinsic stability of 1,3-Benzothiazole-6-sulfonamide and to identify its degradation products under various pH conditions. We will employ a forced degradation (stress testing) approach, as outlined in ICH guidelines, to accelerate degradation and elucidate these pathways in a timely manner.[14][15]

The experimental design is structured to be self-validating. By analyzing samples at multiple time points across a spectrum of pH values and using a stability-indicating analytical method, the resulting data provides a clear and reliable picture of the molecule's degradation kinetics.

Caption: Overall workflow for the pH-dependent stability study.

Experimental Protocols

These protocols are designed to be reproducible and robust, forming the practical core of the stability assessment.

Protocol 1: Preparation of Study Samples

-

Buffer Preparation:

-

Acidic (pH 1.2): Prepare 0.1 N Hydrochloric Acid solution.

-

Neutral (pH 7.4): Prepare a phosphate buffer by dissolving appropriate amounts of monobasic potassium phosphate and sodium hydroxide in purified water. Adjust pH to 7.40 ± 0.05.

-

Alkaline (pH 9.0): Prepare a borate buffer using boric acid and sodium hydroxide in purified water. Adjust pH to 9.00 ± 0.05.

-

-

Stock Solution Preparation:

-

Accurately weigh approximately 10 mg of 1,3-Benzothiazole-6-sulfonamide reference standard.

-

Dissolve in a minimal amount of a suitable organic solvent (e.g., acetonitrile or methanol) and dilute to 10.0 mL with a 50:50 mixture of organic solvent and purified water to create a 1 mg/mL stock solution.

-

-

Study Sample Preparation:

-

For each pH condition, pipette 1.0 mL of the stock solution into a 10.0 mL volumetric flask.

-

Dilute to volume with the respective buffer (pH 1.2, 7.4, or 9.0) to obtain a final concentration of 100 µg/mL.

-

Prepare a sufficient number of vials for each pH condition to accommodate all time points.

-

Protocol 2: Incubation and Sampling

-

Initial Sample (T=0): Immediately after preparation, take an aliquot from each pH condition. Neutralize (if necessary, e.g., for acidic/basic samples before HPLC analysis), dilute to a suitable concentration with the mobile phase, and analyze via HPLC. This serves as the 100% reference point.

-

Incubation: Place the remaining sealed vials in a calibrated stability chamber or water bath set to an elevated temperature (e.g., 60°C) to accelerate degradation.

-

Time-Point Sampling: Withdraw one vial from each pH condition at predetermined intervals (e.g., 2, 4, 8, 24, and 48 hours).

-

Sample Processing: Immediately cool the sample to room temperature. Process the sample as described for the T=0 point (neutralize, dilute) and analyze promptly.

Protocol 3: Stability-Indicating HPLC-UV Method

The credibility of the study hinges on an analytical method that can separate the parent compound from all potential degradation products.

Caption: Workflow for the HPLC-UV analytical method.

-

Instrumentation: High-Performance Liquid Chromatography system with a UV-Vis Detector.

-

Column: C18, 4.6 x 150 mm, 5 µm (A common choice for separating moderately polar compounds).[16]

-

Mobile Phase: A mixture of Acetonitrile and a phosphate buffer (e.g., 20 mM, pH 3.0). The exact ratio should be optimized, but a starting point could be 30:70 (v/v) Acetonitrile:Buffer.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 238 nm, selected based on the UV absorbance maximum of the benzothiazole chromophore.[16]

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

Causality: A reverse-phase C18 column is chosen for its versatility in retaining and separating small aromatic molecules from their more polar degradation products. An acidic mobile phase (pH 3.0) is often used to ensure the consistent protonation of any acidic or basic functional groups, leading to sharp, symmetrical peaks.

Data Interpretation and Presentation

Quantitative Analysis

The primary output is the quantification of the parent drug over time. The percentage of 1,3-Benzothiazole-6-sulfonamide remaining is calculated relative to its initial (T=0) peak area.

Table 1: Example Data - Percentage of 1,3-Benzothiazole-6-sulfonamide Remaining at 60°C

| Time (hours) | % Remaining (pH 1.2) | % Remaining (pH 7.4) | % Remaining (pH 9.0) |

| 0 | 100.0 | 100.0 | 100.0 |

| 2 | 95.2 | 99.8 | 96.5 |

| 4 | 90.1 | 99.5 | 92.8 |

| 8 | 81.5 | 99.1 | 85.1 |

| 24 | 58.3 | 97.2 | 65.7 |

| 48 | 34.2 | 94.5 | 43.2 |

Qualitative Analysis

Chromatograms are inspected for the appearance and growth of new peaks, which correspond to degradation products.

Table 2: Summary of Major Degradation Products (DP) by HPLC

| Condition | Degradation Product | Retention Time (min) | Observation |

| pH 1.2 | DP-1 | 3.5 | Appears and grows significantly over time. |

| DP-2 | 4.1 | Minor product, appears after 8 hours. | |

| pH 7.4 | - | - | No significant degradation products observed. |

| pH 9.0 | DP-3 | 3.8 | Appears and grows significantly over time. |

Proposed Degradation Pathways

Based on the known chemistry of sulfonamides and the conditions applied, we can propose the likely identities of the degradation products. DP-1 and DP-3 are likely the results of hydrolysis of the sulfonamide bond, leading to the formation of 1,3-benzothiazole-6-sulfonic acid. The different retention times may suggest different salt forms or subsequent reactions.

Caption: Proposed primary degradation pathway via hydrolysis.

Field-Proven Insights and Implications

The hypothetical data presented in Tables 1 and 2 leads to several critical insights for drug development:

-

Stability Profile: 1,3-Benzothiazole-6-sulfonamide demonstrates maximum stability at neutral pH (7.4).[6] Significant degradation occurs under both strongly acidic (pH 1.2) and alkaline (pH 9.0) conditions. The degradation rate appears fastest under acidic conditions in this example.

-

Formulation Strategy: For a liquid formulation, the excipient system must include a robust buffer to maintain the pH close to neutral (e.g., a phosphate buffer system). For solid dosage forms, protection from acidic microenvironments is crucial.

-

Clinical Relevance: The instability at pH 1.2 suggests that the drug may degrade in the stomach. This could necessitate the development of an enteric-coated formulation to allow the drug to bypass the acidic environment of the stomach and dissolve in the more neutral pH of the intestine.

-

Toxicity of Degradants: The degradation products themselves must be assessed for potential toxicity.[12][17] The primary degradant, 1,3-benzothiazole-6-sulfonic acid, would need to be synthesized, characterized, and evaluated for its own pharmacological and toxicological profile.

Conclusion

This in-depth guide outlines a systematic and scientifically rigorous approach to evaluating the stability of 1,3-Benzothiazole-6-sulfonamide as a function of pH. By combining established principles of chemical kinetics with robust, validated analytical methods, researchers can build a comprehensive stability profile. This profile is fundamental to guiding formulation development, establishing appropriate storage conditions and shelf-life, and ensuring the overall safety and efficacy of a potential new drug, in full compliance with global regulatory standards. The insights gained from such a study are not just data points, but critical decision-making tools in the complex process of pharmaceutical development.

References

- Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. (2022). MDPI.

- An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applic

- Review on Forced Degradation Studies. (n.d.).

- Stability testing of Pharmaceutical products based on ICH Guide. (n.d.). IVAMI.

- Benzothiazole deriv

- Hydrolysis of sulphonamides in aqueous solutions. (2009).

- pH Dependent Mechanisms of Hydrolysis of 4-Nitrophenyl β-D-Glucoside. (2021). ChemRxiv.

- Design and Synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII. (2015).

- Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. (2016).

- Q1A(R2) Guideline. (n.d.). ICH.

- Q 1 A (R2) Stability Testing of new Drug Substances and Products. (n.d.). European Medicines Agency (EMA).

- Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (n.d.). Asian Journal of Research in Chemistry.

- Advancement in Pharmacological Activities of Benzothiazole and its Derivatives: An Up to Date Review. (2021).

- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink.

- STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. (2023). ICH.

- Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII. (2015). PubMed.

- Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. (2009). Semantic Scholar.

- Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. (2022).

- ICH Guidelines: Drug Stability Testing Essentials. (2024). AMSbiopharma.

Sources

- 1. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 2. researchgate.net [researchgate.net]

- 3. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]

- 4. Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Stability testing of Pharmaceutical products based on ICH Guide (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) - IVAMI [ivami.com]

- 9. database.ich.org [database.ich.org]

- 10. ema.europa.eu [ema.europa.eu]

- 11. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. ijisrt.com [ijisrt.com]

- 15. ajrconline.org [ajrconline.org]

- 16. researchgate.net [researchgate.net]

- 17. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Testing of 1,3-Benzothiazole-6-sulfonamide against Human Carbonic Anhydrase II (hCA II)

Introduction: The Significance of Targeting hCA II with 1,3-Benzothiazole-6-sulfonamides

Human Carbonic Anhydrase II (hCA II) is a ubiquitous zinc metalloenzyme that plays a critical role in a multitude of physiological processes, including pH homeostasis, CO2 transport, and electrolyte secretion.[1] Its involvement in various pathological conditions has rendered it a significant therapeutic target. The inhibition of hCA II is a validated strategy for the treatment of glaucoma, epilepsy, and other disorders.[2] Sulfonamides represent a prominent class of carbonic anhydrase inhibitors, with the first organic inhibitor, sulfanilamide, discovered in 1940.[3]

The 1,3-benzothiazole-6-sulfonamide scaffold has emerged as a particularly promising framework for the design of potent and selective hCA II inhibitors.[4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 1,3-benzothiazole-6-sulfonamide derivatives against hCA II. We will delve into the mechanistic basis of a widely employed spectrophotometric assay, provide a detailed experimental protocol, and outline the principles of data analysis and interpretation.

Principle of the Assay: Leveraging the Esterase Activity of hCA II

While the primary physiological function of hCA II is the reversible hydration of carbon dioxide, the enzyme also exhibits esterase activity.[6][7] This secondary catalytic function provides a convenient and high-throughput method for assessing enzyme inhibition. The most common colorimetric assay utilizes p-nitrophenyl acetate (pNPA) as a substrate.[8] hCA II catalyzes the hydrolysis of the colorless pNPA to the yellow-colored product, p-nitrophenol, which can be quantified spectrophotometrically by measuring the increase in absorbance at 405 nm.[8]

The presence of an inhibitor, such as a 1,3-benzothiazole-6-sulfonamide derivative, will impede the enzymatic activity of hCA II, leading to a reduced rate of pNPA hydrolysis and a corresponding decrease in the rate of color development.[6] By measuring this rate change at various inhibitor concentrations, key inhibitory parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) can be determined.

Experimental Workflow and Signaling Pathway

To visually represent the experimental process, the following workflow diagram has been generated:

Caption: Experimental workflow for the in vitro inhibition assay of hCA II.

The underlying enzymatic reaction and its inhibition are depicted in the following pathway diagram:

Caption: Inhibition of hCA II-catalyzed hydrolysis of pNPA.

Detailed Experimental Protocol

This protocol is designed for a 96-well microplate format, suitable for high-throughput screening.

Materials and Reagents

-

Human Carbonic Anhydrase II (hCA II): Purified recombinant enzyme. Can be expressed and purified from E. coli.[9]

-

1,3-Benzothiazole-6-sulfonamide derivative: Test compound.

-

p-Nitrophenyl acetate (pNPA): Substrate.

-

Assay Buffer: 50 mM Tris-SO4, pH 7.6.

-

Dimethyl sulfoxide (DMSO): For dissolving the test compound.

-

Acetonitrile: For dissolving pNPA.[10]

-

Acetazolamide (AZA): A known potent hCA inhibitor, to be used as a positive control.[3]

-

96-well clear, flat-bottom microplates.

-

Microplate reader capable of kinetic measurements at 405 nm.

Preparation of Solutions

-

Assay Buffer (50 mM Tris-SO4, pH 7.6): Prepare and adjust the pH accurately.

-

hCA II Stock Solution: Prepare a stock solution of hCA II in the assay buffer. The final concentration in the assay will depend on the enzyme's specific activity. A typical final concentration is in the low nanomolar range.

-

pNPA Stock Solution (20 mM): Dissolve pNPA in dry acetonitrile. This solution should be prepared fresh daily.[8][10]

-

Inhibitor Stock Solution (10 mM): Dissolve the 1,3-benzothiazole-6-sulfonamide derivative and acetazolamide in DMSO.

-

Serial Dilutions of Inhibitor: Perform serial dilutions of the inhibitor stock solution in the assay buffer to obtain a range of concentrations for testing. Ensure the final DMSO concentration in the assay wells is consistent and low (typically ≤1%) to avoid solvent effects.

Assay Procedure

-

Plate Setup:

-

Blank Wells: Add 190 µL of assay buffer. These wells will be used to measure the non-enzymatic hydrolysis of pNPA.

-

Control Wells (Uninhibited Enzyme): Add 180 µL of assay buffer and 10 µL of the hCA II working solution.

-

Positive Control Wells (Acetazolamide): Add 170 µL of assay buffer, 10 µL of the hCA II working solution, and 10 µL of the desired acetazolamide dilution.

-

Test Wells (1,3-Benzothiazole-6-sulfonamide): Add 170 µL of assay buffer, 10 µL of the hCA II working solution, and 10 µL of the respective 1,3-benzothiazole-6-sulfonamide dilution.

-

-

Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 25°C for 15 minutes. This allows for the formation of the enzyme-inhibitor complex.

-

Reaction Initiation: To initiate the enzymatic reaction, add 10 µL of the 20 mM pNPA stock solution to all wells (except the blank wells where 10 µL of acetonitrile can be added). The final pNPA concentration in each well will be 1 mM.[8]

-

Kinetic Measurement: Immediately place the microplate in a pre-warmed (25°C) plate reader. Measure the absorbance at 405 nm in kinetic mode, taking readings every 30-60 seconds for a total of 10-15 minutes.[8]

Data Analysis and Interpretation

-

Calculate the Rate of Reaction: Determine the rate of the reaction (ΔAbs/min) from the linear portion of the kinetic curve for each well.

-

Correct for Background: Subtract the rate of the blank (non-enzymatic hydrolysis) from the rates of all other wells.

-

Calculate Percent Inhibition: The percent inhibition for each inhibitor concentration is calculated using the following formula: % Inhibition = [1 - (Rate of inhibited reaction / Rate of uninhibited reaction)] x 100

-

Determine the IC50 Value: Plot the percent inhibition as a function of the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). It is important to note that the shape of the inhibition curve should be carefully examined; a nearly horizontal curve may indicate issues with the assay.[11]

-

Calculate the Inhibition Constant (Ki): The Ki value, a more precise measure of inhibitor potency, can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the mechanism of inhibition is competitive and the Michaelis-Menten constant (Km) for the substrate is known.

Quantitative Data Summary

The following table presents hypothetical data for the inhibition of hCA II by a 1,3-benzothiazole-6-sulfonamide derivative and the positive control, acetazolamide. Actual experimental values will vary.

| Compound | IC50 (nM) | Ki (nM) |

| 1,3-Benzothiazole-6-sulfonamide Derivative | 15.8 | 8.2 |

| Acetazolamide (Positive Control) | 12.1 | 6.3 |

Note: The Ki values are calculated assuming competitive inhibition and a known Km for pNPA.

Trustworthiness and Self-Validating System

To ensure the reliability and reproducibility of the results, the following controls and considerations are essential:

-

Positive Control: The inclusion of a known hCA II inhibitor like acetazolamide validates the assay's ability to detect inhibition.[3]

-

Negative Control (Uninhibited Enzyme): This establishes the baseline for maximum enzyme activity.

-

Blank Control (No Enzyme): This accounts for the spontaneous, non-enzymatic hydrolysis of the substrate.

-

Solvent Control: Ensure the concentration of the solvent (e.g., DMSO) used to dissolve the inhibitors is consistent across all wells and does not significantly affect enzyme activity.

-

Linearity of the Reaction: The reaction rates should be calculated from the initial, linear phase of the reaction to ensure accurate measurements.

-

Enzyme Concentration: The concentration of hCA II should be optimized to ensure the reaction rate is linear over the measurement period and sensitive to inhibition.

By adhering to this detailed protocol and incorporating the necessary controls, researchers can confidently and accurately assess the in vitro inhibitory potential of 1,3-benzothiazole-6-sulfonamide derivatives against hCA II, contributing to the development of novel therapeutics. The inhibitory potency of benzothiazole-6-sulfonamides against hCA II has been reported in the low nanomolar range, highlighting the potential of this chemical scaffold.[4]

References

-

Supuran, C. T. (2021). Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. PubMed Central. [Link]

-

Yılmaz, B., et al. (2015). Kinetic and in silico studies of hydroxy-based inhibitors of carbonic anhydrase isoforms I and II. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Yılmaz, B., et al. (2015). Kinetic and in silico studies of hydroxy-based inhibitors of carbonic anhydrase isoforms I and II. PubMed. [Link]

-

Abdel-Maksoud, M. S., et al. (2022). Design and synthesis of benzothiazole-based SLC-0111 analogues as new inhibitors for the cancer-associated carbonic anhydrase isoforms IX and XII. Taylor & Francis Online. [Link]

-

D'Ascenzio, M., et al. (2014). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. ACS Medicinal Chemistry Letters. [Link]

-

De Vita, D., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters. [Link]

-

Nocentini, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules. [Link]

-

Arslan, O., et al. (2016). Synthesis, characterization and in vitro inhibition of metal complexes of pyrazole based sulfonamide on human erythrocyte carbonic anhydrase isozymes I and II. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. [Link]

-

Ibrahim, D. A., et al. (2015). Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII. Bioorganic & Medicinal Chemistry. [Link]

-

Nocentini, A., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. [Link]

-

Shapiro, A. B. (2014). How to Prepare NPA for Carbonic Anhydrase Activity Measurement?. ResearchGate. [Link]

-

Ibrahim, D. A., et al. (2015). Design and Synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII. ResearchGate. [Link]

-

Nj Fitch, K. A., et al. (2023). Development of Human Carbonic Anhydrase II Heterobifunctional Degraders. Journal of Medicinal Chemistry. [Link]

-

Jo, B.-H., et al. (2021). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. MDPI. [Link]

-

Lindskog, S. (2019). Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors. International Journal of Molecular Sciences. [Link]

-

Beydemir, S., et al. (2015). Characterization and inhibition studies of carbonic anhydrase from gill of Russian Sturgeon Fish (Acipenser gueldenstaedtii). Pharmaceutical Biology. [Link]

-

Fisher, S. Z., et al. (2012). Kinetic and structural characterization of thermostabilized mutants of human carbonic anhydrase II. Protein Engineering, Design and Selection. [Link]

Sources

- 1. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]